

2-Methoxy-4-methylbenzenesulfonamide CAS 59554-39-1 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-methylbenzenesulfonamide
Cat. No.:	B1366234

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-4-methylbenzenesulfonamide** (CAS 59554-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Methoxy-4-methylbenzenesulfonamide**, CAS 59554-39-1, a key chemical intermediate. The guide details its physicochemical properties, a proposed synthetic pathway, expected analytical characteristics, and critical safety and handling protocols. By synthesizing information from established chemical suppliers and related scientific literature, this whitepaper serves as an essential resource for professionals utilizing this compound in laboratory research and development, particularly within the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

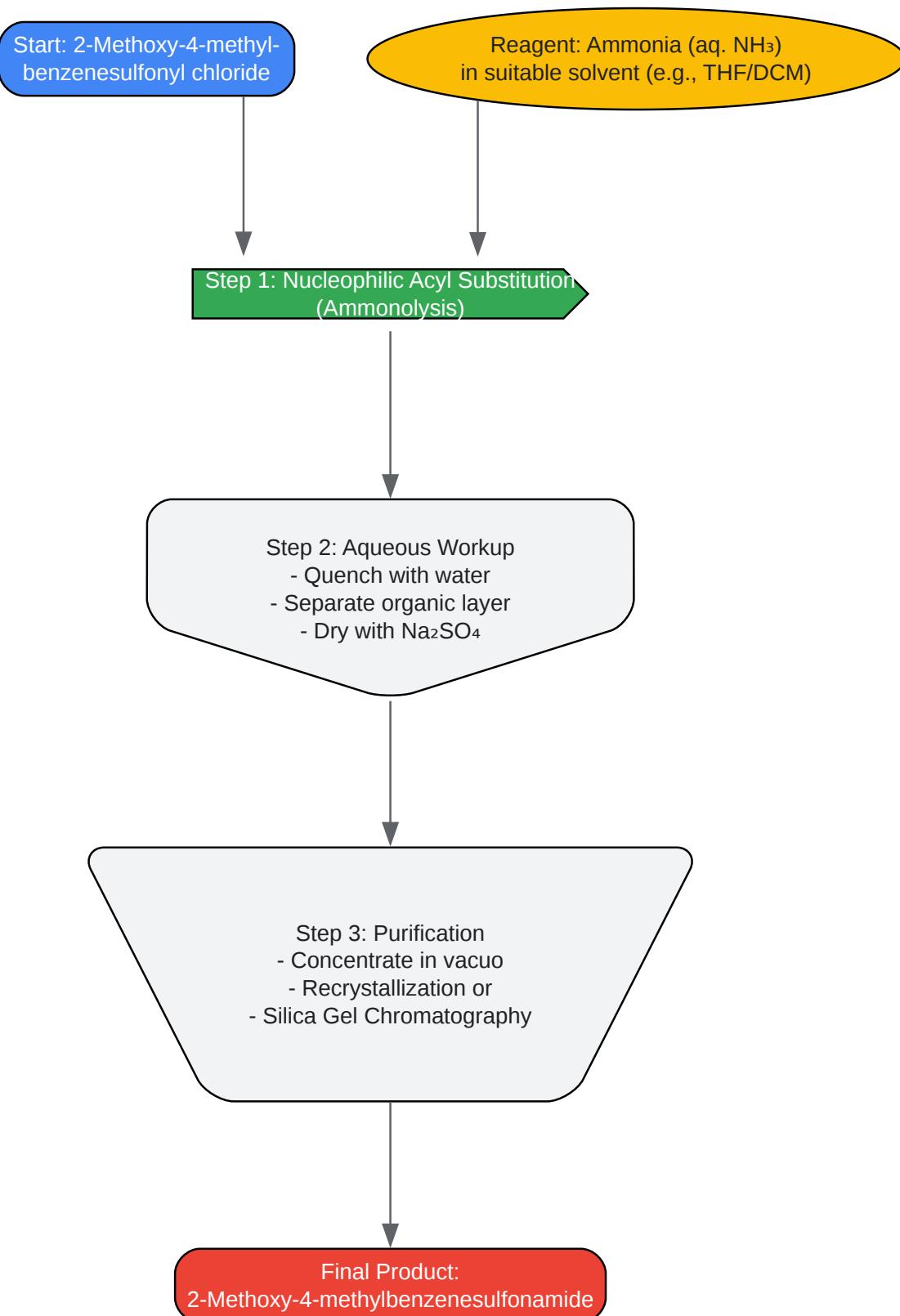
2-Methoxy-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring, combined with the versatile sulfonamide (-SO₂NH₂) moiety, makes it a valuable building block in organic synthesis.^[1] Its core physical and chemical properties are summarized below.

Core Properties Table

Property	Value	Source(s)
CAS Number	59554-39-1	[2] [3] [4]
Molecular Formula	C ₈ H ₁₁ NO ₃ S	[2] [3] [5]
Molecular Weight	201.24 g/mol	[5] [6]
Appearance	White to pale cream solid (crystals or powder)	[2] [4] [7]
Melting Point	164.5 - 173.5 °C	[2] [4] [7]
Boiling Point	No data available	[2]
IUPAC Name	2-methoxy-4-methylbenzene-1-sulfonamide	[4]
InChI Key	GQUFSEOISDLWMN-UHFFFAOYSA-N	[3] [4]
SMILES	COC1=C(C=CC(C)=C1)S(N)(=O)=O	[4]

Molecular Structure

The structure of **2-Methoxy-4-methylbenzenesulfonamide** is foundational to its reactivity and function.


Caption: 2D structure of **2-Methoxy-4-methylbenzenesulfonamide**.

Synthesis and Reaction Mechanisms

While specific, peer-reviewed synthesis procedures for **2-Methoxy-4-methylbenzenesulfonamide** are not widely published, a standard and logical synthetic route can be proposed based on fundamental organic chemistry principles. The most direct method involves the ammonolysis of the corresponding sulfonyl chloride.

Proposed Synthetic Workflow

The synthesis would logically start from 2-methoxy-4-methylbenzenesulfonyl chloride, a commercially available reagent.^[8] This precursor would be reacted with an ammonia source, such as aqueous ammonia or ammonia gas in an appropriate solvent, to yield the final sulfonamide product.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Methoxy-4-methylbenzenesulfonamide**.

Experimental Protocol (General Procedure)

This protocol is a generalized representation based on standard procedures for sulfonamide synthesis.^[9]

- **Reaction Setup:** An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-methoxy-4-methylbenzenesulfonyl chloride and a suitable anhydrous solvent (e.g., Dichloromethane or THF).
- **Reagent Addition:** The flask is cooled in an ice bath (0 °C). Concentrated aqueous ammonia is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** The reaction is quenched by the addition of distilled water. The biphasic mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with the organic solvent.
- **Purification:** The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. ^[9] The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization (Expected)

While specific analytical data for this compound is not readily available from suppliers, its spectral characteristics can be reliably predicted based on its structure.^[5]

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals: a singlet for the aromatic methyl protons (~2.4 ppm), a singlet for the methoxy protons (~3.8 ppm), a broad singlet for the two amine protons of the sulfonamide group (which may exchange with D₂O), and a complex splitting pattern (likely an ABC spin system) for the three protons on the aromatic ring.

- ^{13}C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom: two aliphatic carbons (methyl and methoxy) and six aromatic carbons.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the sulfonamide amine ($\sim 3300\text{-}3400\text{ cm}^{-1}$), C-H stretching for aromatic and aliphatic groups ($\sim 2850\text{-}3100\text{ cm}^{-1}$), characteristic asymmetric and symmetric S=O stretching for the sulfonyl group ($\sim 1350\text{ cm}^{-1}$ and $\sim 1160\text{ cm}^{-1}$, respectively), and C-O stretching for the methoxy group ($\sim 1250\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of 201.24.

Applications in Research and Drug Development

As a laboratory chemical, **2-Methoxy-4-methylbenzenesulfonamide** serves primarily as a versatile intermediate in organic synthesis.[\[2\]](#)

- Building Block in Medicinal Chemistry: The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants. This compound provides a scaffold that can be further functionalized. For example, a related structure, 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[\[10\]](#) This suggests that CAS 59554-39-1 could be used to generate novel analogues for drug discovery programs.
- Precursor for Complex Molecules: The sulfonamide nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, allowing for the construction of more complex molecular architectures.[\[1\]](#) This makes it a valuable starting material for creating libraries of compounds for high-throughput screening.

Safety, Handling, and Toxicology

2-Methoxy-4-methylbenzenesulfonamide is classified as hazardous and requires careful handling in a controlled laboratory environment.[\[2\]](#)[\[3\]](#) The toxicological properties have not been thoroughly investigated.[\[2\]](#)[\[7\]](#)

GHS Hazard Information

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	3 / 4	H301: Toxic if swallowed / H302: Harmful if swallowed	[2] [3] [5]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[2] [3]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation	[2] [3] [7]
Allergic Skin Reaction	-	H317: May cause an allergic skin reaction	[7]
STOT, Single Exposure	3	H335: May cause respiratory irritation	[2] [3]

STOT = Specific Target Organ Toxicity

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and avoid dust formation.[\[7\]](#) An eyewash station and safety shower must be readily available.[\[11\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[\[2\]](#)[\[12\]](#)
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[\[7\]](#)[\[12\]](#)
 - Respiratory Protection: If dust is generated, use a particle respirator.[\[12\]](#)

First Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[2\]](#)

- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][12]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Storage and Disposal

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] The material is noted to be light-sensitive.[2]
- Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[2][13]

Conclusion

2-Methoxy-4-methylbenzenesulfonamide (CAS 59554-39-1) is a valuable chemical intermediate with well-defined physicochemical properties but requires stringent safety protocols for handling. Its utility is primarily as a building block for more complex molecules in the pharmaceutical and chemical industries. This guide provides the foundational knowledge necessary for researchers and drug development professionals to safely and effectively incorporate this compound into their synthetic and research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. angenechemical.com [angenechemical.com]

- 3. 2-Methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 5093369 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. L16947.03 [thermofisher.com]
- 5. 2-Methoxy-4-methylbenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 2-Methoxy-4-methylbenzenesulfonyl chloride-PharmaCore CO., LIMITED [pharmacore.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. showakako.co.jp [showakako.co.jp]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Methoxy-4-methylbenzenesulfonamide CAS 59554-39-1 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366234#2-methoxy-4-methylbenzenesulfonamide-cas-59554-39-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com